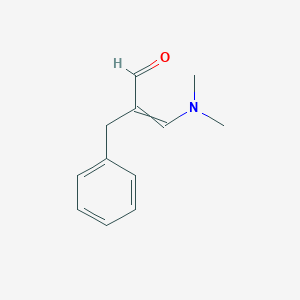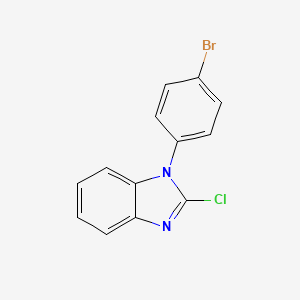
1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole typically involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms due to its ability to bind to specific proteins and enzymes.
Industrial Chemistry: It is utilized in the development of new catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-phenyl)-1H-benzoimidazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1H-benzoimidazole: Lacks the bromine atom, affecting its overall reactivity and applications.
4-Bromo-1H-benzoimidazole: Similar structure but without the chlorine atom, leading to different chemical properties.
Uniqueness
1-(4-Bromo-phenyl)-2-chloro-1H-benzoimidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of applications in medicinal chemistry and materials science compared to its similar compounds.
Properties
Molecular Formula |
C13H8BrClN2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-chlorobenzimidazole |
InChI |
InChI=1S/C13H8BrClN2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H |
InChI Key |
XRQJTXNDYNMGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



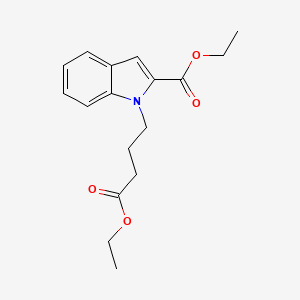





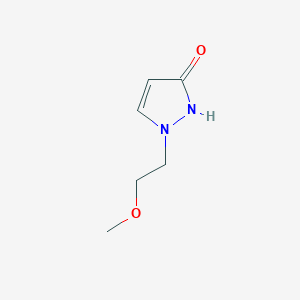
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
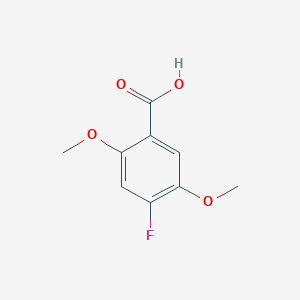

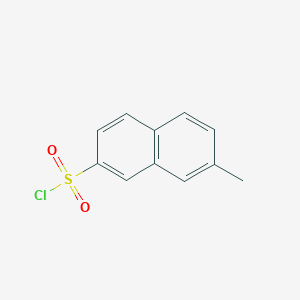
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
